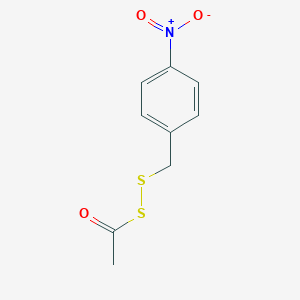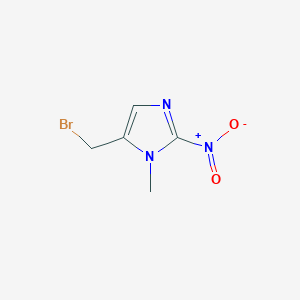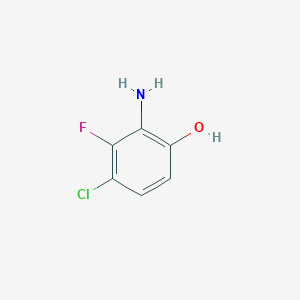
2-Amino-4-chloro-3-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-chloro-3-fluorophenol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with amino, chloro, and fluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-Amino-4-chloro-3-fluorophenol involves the reaction of 4-nitrophenol with sulfonation, followed by catalytic hydrogenation, fluoro-substitution, and desulfonation reactions . The process typically involves:
Sulfonation: 4-nitrophenol undergoes sulfonation in the presence of concentrated sulfuric acid at around 30°C.
Catalytic Hydrogenation: The sulfonated product is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group.
Fluoro-substitution: The amino group undergoes fluoro-substitution using xenon difluoride under hydrogen fluoride catalysis.
Desulfonation: The final step involves desulfonation in dilute sulfuric acid, followed by extraction to obtain the target compound.
Industrial Production Methods
For large-scale industrial production, the process is optimized to reduce costs and simplify aftertreatment steps. The use of 4-nitrophenol as a starting material is advantageous due to its lower cost and availability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-chloro-3-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-chloro-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-chloro-3-fluorophenol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro and fluoro groups can influence the compound’s lipophilicity and membrane permeability. These properties make it suitable for use as an intermediate in the synthesis of biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-fluorophenol: Similar in structure but lacks the amino group.
4-Amino-2-chloro-3-fluorophenol: Similar but with different positions of the amino and chloro groups.
4-Chloro-3-fluorophenol: Lacks the amino group and has different reactivity.
Uniqueness
2-Amino-4-chloro-3-fluorophenol is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C6H5ClFNO |
|---|---|
Molekulargewicht |
161.56 g/mol |
IUPAC-Name |
2-amino-4-chloro-3-fluorophenol |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |
InChI-Schlüssel |
RCEZILGDOPSQSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1O)N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




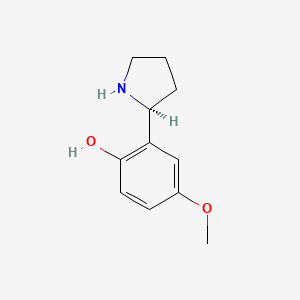

![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
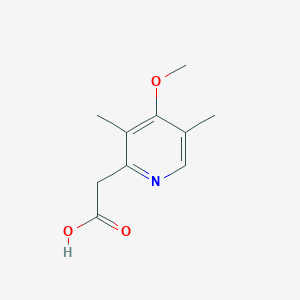
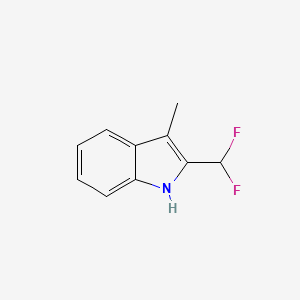
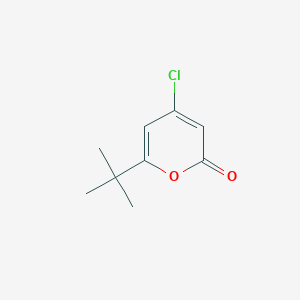
![3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12968350.png)
